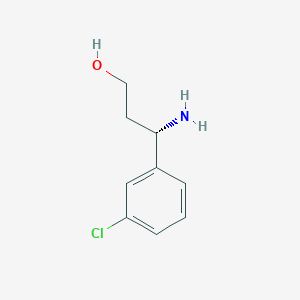

(s)-3-(3-Chlorophenyl)-beta-alaninol

Description

Significance of Chiral Beta-Amino Alcohols as Molecular Scaffolds in Asymmetric Synthesis

Chiral β-amino alcohols are a fundamentally important class of compounds in organic chemistry. Their molecular framework is prevalent in a wide array of pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn This structural motif, characterized by an amino group and a hydroxyl group on adjacent carbons, is also a cornerstone in the field of asymmetric catalysis, where these compounds function as highly effective chiral ligands and auxiliaries. westlake.edu.cn

The value of β-amino alcohols stems from their bifunctional nature and the stereogenic centers they contain. The presence of both a Lewis basic amino group and a hydrogen-bond-donating hydroxyl group allows them to coordinate with metal centers and influence the stereochemical outcome of a reaction. nih.gov This capability is harnessed to achieve high levels of enantioselectivity in a variety of chemical transformations. The synthesis of enantiomerically pure β-amino alcohols is a major focus in organic synthesis, with methods like asymmetric hydrogenation and transfer hydrogenation offering efficient and environmentally sound routes compared to classical resolution techniques. acs.org The development of novel catalytic strategies, such as the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, continues to expand the toolkit for synthesizing these high-value scaffolds from simple, readily available precursors. westlake.edu.cn

Overview of the Role of (S)-3-(3-Chlorophenyl)-beta-alaninol as a Chiral Intermediate

This compound functions primarily as a chiral intermediate, a pre-made enantiopure building block used in the construction of larger, more complex target molecules. Its structure is derived from β-alanine, the only naturally occurring beta-amino acid. nih.govwikipedia.org The compound's utility lies in the reactivity of its primary alcohol and secondary amine functional groups, which can undergo a variety of chemical transformations such as oxidation, reduction, and substitution.

For example, the hydroxyl group can be oxidized to form the corresponding carboxylic acid, while the entire molecule can be modified through reactions at the amino group. This versatility makes it a key component in multi-step synthetic sequences. Chiral building blocks like this compound are particularly sought after in medicinal chemistry, where the specific three-dimensional arrangement of atoms (stereochemistry) is critical for biological activity. nih.gov By incorporating this pre-defined chiral center, chemists can avoid complex and often low-yielding steps to set the stereochemistry later in the synthesis, leading to more efficient and cost-effective production of enantiomerically pure final products.

Historical Context of Chiral Building Blocks in Complex Molecule Synthesis

The use of chiral building blocks is a foundational strategy in asymmetric synthesis known as "chiral pool synthesis". The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure compounds provided by nature, such as amino acids, sugars, terpenes, and alkaloids. wikipedia.orgacs.orgstudysmarter.co.uk Historically, the synthesis of complex molecules that possess multiple chiral centers was a formidable challenge. Before the advent of reliable asymmetric catalytic methods, chemists often had to rely on tedious and inefficient processes of resolving racemic mixtures.

Data Tables

Table 1: Physicochemical Properties of this compound This table displays key identifiers and properties for the title compound.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (3S)-3-amino-3-(3-chlorophenyl)propan-1-ol | |

| Molecular Formula | C₉H₁₂ClNO | nih.gov |

| Molecular Weight | 185.65 g/mol | |

| CAS Number | 1217859-58-9 | |

| Canonical SMILES | C1=CC(=CC(=C1)C(CN)O)Cl | nih.gov |

| InChI Key | ZJMVBGPSQORLQE-CYBMUJFWSA-N | nih.gov |

Table 2: Physicochemical Properties of beta-Alanine This table displays key identifiers and properties for the parent amino acid, beta-Alanine, for context.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-aminopropanoic acid | wikipedia.org |

| Molecular Formula | C₃H₇NO₂ | chemeo.com |

| Molecular Weight | 89.09 g/mol | chemeo.com |

| CAS Number | 107-95-9 | wikipedia.org |

| Melting Point | 474.65 K (201.5 °C) | chemeo.com |

| Water Solubility | > 100 g/L | chemeo.com |

Table 3: Representative Spectroscopic Data for beta-Alanine This table provides examples of spectroscopic data for the parent compound, beta-Alanine, as specific published spectra for this compound are not available in the consulted sources.

| Spectrum Type | Details | Observed Shifts / Peaks | Source |

|---|---|---|---|

| ¹H NMR | 600 MHz, H₂O | δ (ppm): 3.20, 2.54, 3.18, 3.17, 2.58, 2.56 | nih.gov |

| ¹³C NMR | 125 MHz, Water | δ (ppm): 36.32, 181.00, 39.49 | nih.gov |

| Mass Spec (GC-MS) | - | Top 5 m/z: 174.0, 248.0, 86.0, 100.0, 133.0 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-3-(3-chlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMOQQKIRFWPQL-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@H](CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427756 | |

| Record name | (s)-3-(3-chlorophenyl)-beta-alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212999-20-6 | |

| Record name | (s)-3-(3-chlorophenyl)-beta-alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Enantioselective Preparation of S 3 3 Chlorophenyl Beta Alaninol

Strategies for Stereoselective Synthesis

The synthesis of enantiomerically pure (S)-3-(3-Chlorophenyl)-beta-alaninol is predominantly achieved through two main strategies: asymmetric reduction of a prochiral precursor and resolution of a racemic mixture. Each strategy has distinct advantages and employs different chemical or biochemical tools to achieve high enantiomeric purity.

Asymmetric Reduction Approaches

Asymmetric reduction is a direct and efficient method for establishing the stereocenter of this compound. This approach involves the conversion of a flat, prochiral ketone or related unsaturated compound into the chiral alcohol using a chiral reducing agent or catalyst, which directs the reaction to favor the formation of the (S)-enantiomer.

A prominent method for synthesizing this compound is the asymmetric hydrogenation of the corresponding prochiral ketone, 3-amino-1-(3-chlorophenyl)propan-1-one. This reaction involves the use of molecular hydrogen in the presence of a chiral transition metal catalyst. Complexes of metals like rhodium (Rh), ruthenium (Ru), and iridium (Ir) with chiral ligands are commonly employed. nih.gov These catalysts create a chiral environment around the ketone's carbonyl group, leading to the preferential addition of hydrogen to one face of the molecule, resulting in a high enantiomeric excess of the desired (S)-alcohol. rsc.org The efficiency of this method makes it suitable for large-scale industrial production.

For instance, catalysts such as those derived from chiral diphosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexed with ruthenium can effectively catalyze the hydrogenation of aminoketones to produce the corresponding chiral amino alcohols with high stereoselectivity.

Table 1: Representative Chiral Catalysts in Asymmetric Hydrogenation

| Catalyst Type | Metal Center | Common Chiral Ligand | Typical Substrate |

|---|---|---|---|

| Noyori-type Catalyst | Ruthenium (Ru) | BINAP derivatives | Aryl Ketones, Aminoketones |

| Rhodium-DIPAMP | Rhodium (Rh) | DIPAMP | Enamides |

This table presents examples of catalyst systems used in asymmetric hydrogenation reactions similar to what would be applied for the synthesis of this compound.

The success of an asymmetric reduction is highly dependent on the precise control of reaction conditions. Several factors can significantly influence the enantiomeric excess (ee), which is the measure of the stereochemical purity of the product.

Key parameters include:

Solvent: The choice of solvent can have a profound effect on enantioselectivity. Solvents can influence the conformation of the catalyst-substrate complex, and strongly coordinating or Lewis basic solvents may lead to higher ee by stabilizing the transition state that produces the desired enantiomer. nih.govresearchgate.net

Temperature: Lowering the reaction temperature generally increases enantioselectivity. This is because the energy difference between the diastereomeric transition states leading to the (S) and (R) enantiomers becomes more significant relative to the available thermal energy, thus favoring the lower energy pathway. whiterose.ac.uk

Hydrogen Pressure: In catalytic hydrogenations, the pressure of hydrogen gas can affect both the reaction rate and the enantioselectivity. Optimal pressure levels need to be determined empirically for each specific catalyst-substrate system.

Catalyst Loading: The ratio of substrate to catalyst (S/C) is another critical variable. While a lower catalyst loading is economically desirable, a sufficient amount is necessary to ensure efficient conversion and high enantioselectivity. rsc.org

The interplay of these factors must be carefully optimized to maximize the yield and enantiomeric excess of this compound. whiterose.ac.uk

Biocatalysis offers an environmentally friendly alternative to metal-based catalysts. The enantioselective reduction of a ketoester precursor, such as an ethyl or methyl ester of 3-oxo-3-(3-chlorophenyl)propanoic acid followed by amination, can be achieved using microbial cells or isolated enzymes. biorxiv.org Ketoreductases (KREDs) or alcohol dehydrogenases from various microorganisms, including baker's yeast (Saccharomyces cerevisiae) or genetically engineered Escherichia coli, are capable of reducing prochiral ketones with high enantioselectivity. nih.gov

These enzymes utilize cofactors like NADPH or NADH to deliver a hydride to the carbonyl carbon. The intricate three-dimensional structure of the enzyme's active site acts as a chiral template, binding the substrate in a specific orientation that exposes only one of its two faces to the hydride attack, thus leading to the formation of a single enantiomer of the alcohol. This method is noted for its high selectivity under mild reaction conditions.

Chiral Resolution Techniques

Resolution is a classical approach used to separate a racemic mixture—a 50:50 mixture of both (R) and (S) enantiomers—into its individual, enantiomerically pure components. This method is particularly useful when asymmetric synthesis routes are challenging or less economical.

Enzymatic kinetic resolution is a widely used technique for separating racemic alcohols like 3-(3-chlorophenyl)-beta-alaninol. This method exploits the stereoselectivity of enzymes, most commonly lipases or esterases. In this process, the racemic amino alcohol is reacted with an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate, in the presence of a lipase (B570770), for instance, from Candida antarctica (CAL-B) or Candida rugosa. mdpi.comnih.gov

The enzyme selectively catalyzes the acylation of one of the enantiomers at a much faster rate than the other. For example, the lipase might preferentially acylate the (R)-enantiomer, converting it into an ester, (R)-3-acetamido-1-(3-chlorophenyl)propyl acetate. The desired this compound remains unreacted. Because the resulting product (ester) and the unreacted starting material (alcohol) have different chemical and physical properties, they can be easily separated by standard laboratory techniques like chromatography or extraction. This method can yield the (S)-enantiomer with very high enantiomeric purity. researchgate.net

Table 2: Example of Enzymatic Kinetic Resolution Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Enzyme | Candida rugosa Lipase (CRL) | High enantioselectivity for a broad range of substrates. mdpi.com |

| Acyl Donor | Isopropenyl Acetate | Irreversibly acylates the enzyme, driving the reaction forward. nih.gov |

| Solvent | Toluene / Ionic Liquid | A two-phase system can enhance enzyme stability and selectivity. mdpi.com |

| Temperature | Room Temperature to 40°C | Balances reaction rate with enzyme stability and selectivity. |

This table illustrates typical conditions for an enzymatic kinetic resolution, applicable to racemic 3-(3-Chlorophenyl)-beta-alaninol.

Kinetic Resolution Strategies for Enantiomer Separation

Kinetic resolution is a key strategy for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the other, slower-reacting enantiomer enriched.

Enzymatic resolution is a prominent method, valued for its high selectivity under mild conditions. Lipases, such as Candida antarctica lipase B (CALB), are frequently employed to selectively hydrolyze ester derivatives of racemic 3-(3-chlorophenyl)-beta-alaninol. In this process, the enzyme preferentially acts on one enantiomeric ester, converting it to the corresponding alcohol, while leaving the other enantiomeric ester largely unreacted. This allows for the separation of the desired (S)-alcohol from the unreacted (R)-ester. Optimized conditions regarding pH (typically 6.5–7.5) and temperature (30–40°C) can lead to enantiomeric excess (ee) values greater than 90%.

Another class of enzymes, ω-transaminases (ω-TAs), has been investigated for the kinetic resolution of β-amino acids. nih.gov In a kinetic resolution setup, a racemic mixture of a β-amino acid is subjected to a stereo-selective deamination by the ω-TA, where one enantiomer is converted to a keto acid, allowing the other enantiomer to be isolated with high optical purity. nih.gov The primary drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is limited to 50%. nih.gov

Table 1: Kinetic Resolution Methods

| Method | Catalyst/Reagent | Principle | Typical Enantiomeric Excess (ee) |

| Enzymatic Resolution | Lipases (e.g., Candida antarctica lipase B) | Selective hydrolysis of one enantiomeric ester | >90% |

| Enzymatic Resolution | ω-Transaminases | Selective deamination of one enantiomer | High |

Dynamic Thermodynamic Resolution of Unprotected Amino Acid Precursors

To overcome the 50% yield limitation of standard kinetic resolution, dynamic resolution strategies have been developed. Dynamic thermodynamic resolution involves the in-situ racemization of the starting material, allowing the less reactive enantiomer to continuously convert into the more reactive one. This process enables a theoretical yield of up to 100% for the desired product.

A notable method involves the use of nickel(II)-chelated Schiff bases for the dynamic thermodynamic resolution of unprotected α-amino acid precursors, a principle applicable to β-amino acid synthesis. nih.gov In this approach, an unprotected racemic amino acid is reacted with a chiral ligand and a metal salt, such as nickel(II), to form a mixture of diastereomeric complexes. Under specific thermodynamic conditions, these diastereomers can interconvert. The less soluble diastereomer, containing the desired amino acid enantiomer, crystallizes from the solution, driving the equilibrium towards its formation. This process features a broad substrate scope and operationally convenient conditions, making it attractive for large-scale preparations. nih.gov The chiral ligands used in these systems are often recyclable, enhancing the economic viability of the method. nih.gov

Synthesis via Chiral Auxiliaries and Precursors

Utilization of Chiral Mandelic Acid Derivatives for Stereochemical Control

Chiral acids, such as mandelic acid, are effective resolving agents for racemic amino alcohols and their precursors. This method relies on the formation of diastereomeric salts which can be separated by fractional crystallization due to their different physical properties, such as solubility.

For the separation of racemic 3-(3-chlorophenyl)-beta-alaninol or its amino acid precursor, a chiral acid like (R)- or (S)-mandelic acid is added to a solution of the racemate. google.com This results in the formation of a pair of diastereomeric salts. For instance, reacting a racemic base with L-(+)-mandelic acid will produce two salts: (R-base·L-acid) and (S-base·L-acid). Due to their distinct crystalline structures and solubilities, one of these salts can be selectively precipitated and isolated. Subsequently, the acid is neutralized to release the enantiomerically enriched amine or amino alcohol. google.com This classical resolution technique is a robust and widely used method for obtaining enantiopure compounds on an industrial scale.

Alkylation Reactions of Chiral Nucleophilic Glycine (B1666218) Equivalents

Asymmetric synthesis using chiral nucleophilic glycine equivalents is a powerful tool for preparing enantiomerically pure amino acids. researchgate.netnih.gov This strategy involves using a chiral auxiliary to direct the stereochemical outcome of an alkylation reaction. A common approach utilizes a Ni(II) complex of a Schiff base formed between glycine and a chiral ligand. researchgate.netnih.gov

In this methodology, the chiral Ni(II) complex acts as a chiral glycine enolate equivalent. researchgate.net The complex is deprotonated with a base to form a nucleophilic enolate, which then undergoes a Michael addition or alkylation reaction with an appropriate electrophile. For the synthesis of a precursor to this compound, a 3-chlorobenzyl halide would serve as the electrophile. The steric environment created by the chiral ligand on the nickel complex ensures that the electrophile adds to a specific face of the enolate, leading to a product with high diastereoselectivity. ysu.am After the alkylation step, the newly formed amino acid is cleaved from the chiral auxiliary, often through acidic hydrolysis, to yield the target compound with high enantiomeric purity. ysu.am

Condensation and Reduction of 3-Chlorobenzaldehyde (B42229) with Beta-Alanine Derivatives

A direct and accessible route to 3-(3-chlorophenyl)-beta-alaninol involves the condensation of 3-chlorobenzaldehyde with a β-alanine derivative, followed by reduction. The initial step is a condensation reaction to form a Schiff base (imine) intermediate.

This imine is then reduced to the corresponding amino alcohol. To achieve enantioselectivity, the reduction can be carried out using a chiral reducing agent or, more commonly, through catalytic asymmetric hydrogenation. The use of chiral catalysts, such as ruthenium-BINAP complexes, can effectively control the stereochemistry of the newly formed chiral center during the hydrogenation of the C=N double bond, leading to the desired (S)-enantiomer with high enantiomeric excess (>95% ee). The choice of reaction conditions, including solvent and temperature, is critical for maximizing both yield and stereoselectivity.

Table 2: Synthesis via Condensation and Reduction

| Step | Reagents | Intermediate/Product | Key Feature |

| Condensation | 3-Chlorobenzaldehyde, β-Alanine derivative | Schiff Base (Imine) | Formation of C=N bond |

| Reduction | NaBH₄ (for racemic), Chiral Catalyst (e.g., Ru-BINAP) + H₂ (for asymmetric) | This compound | Enantioselective reduction yields the (S)-enantiomer |

Application of Chiral Ni(II) Schiff Base Complexes in Asymmetric Transformations

The use of chiral Ni(II) complexes of Schiff bases represents one of the most efficient methods for the asymmetric synthesis of a wide array of non-canonical amino acids. nih.gov These complexes serve as versatile chiral equivalents of nucleophilic glycine or alanine, enabling the introduction of various side chains via alkylation reactions under mild conditions. nih.govacs.org

The most common ligands are derived from the condensation of an o-aminobenzophenone with a chiral proline derivative, such as (S)-N-benzylproline (BPB). acs.org The resulting tridentate ligand coordinates with Ni(II) and glycine to form a planar complex. This structure effectively shields one face of the glycine, leaving the other exposed for electrophilic attack. researchgate.net The reaction of this complex with an electrophile, such as 3-chlorobenzyl bromide, proceeds with high stereocontrol, typically yielding diastereomeric excesses of over 90%. ysu.am Following the alkylation, the complex is decomposed, usually with acid, to release the desired β-amino acid precursor, which can then be reduced to this compound. The chiral auxiliary can often be recovered and reused, adding to the method's practicality. nih.gov

Emerging Synthetic Approaches

The quest for more sustainable, efficient, and selective methods for the synthesis of chiral molecules like this compound has led to the exploration of novel synthetic paradigms. Among these, flow chemistry and biocatalysis have emerged as powerful tools to address the limitations of traditional batch processing.

Flow Chemistry Techniques for Enantioselective Reactions

Continuous flow chemistry has garnered considerable attention as a transformative technology in modern organic synthesis. rsc.org This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. rsc.org The inherent advantages of flow chemistry, such as superior heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability, make it an attractive platform for conducting highly sensitive enantioselective reactions. rsc.orgnih.gov

While specific literature detailing the direct synthesis of this compound using flow chemistry is not extensively available, the principles and successes in related enantioselective transformations offer a strong case for its applicability. For instance, continuous flow processes have been successfully employed for the asymmetric synthesis of various chiral APIs and their intermediates. nih.gov The ability to maintain stable reaction conditions and minimize side reactions is particularly beneficial for reactions involving chiral catalysts, where even minor fluctuations can impact enantioselectivity. acs.org

The synthesis of chiral β-amino alcohols often involves the reduction of a corresponding β-amino ketone or the asymmetric addition of a nucleophile to an imine. These transformations can be adapted to a flow regime. For example, catalytic asymmetric hydrogenation or transfer hydrogenation reactions, which are commonly used to produce chiral alcohols, can be performed in packed-bed reactors containing a chiral catalyst. This setup allows for the continuous production of the desired enantiomer with high efficiency and catalyst recyclability.

Table 1: Representative Enantioselective Reactions in Continuous Flow

| Reaction Type | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Ru-BINAP | β-Ketoester | Chiral β-hydroxyester | >98% | nih.gov |

| Michael Addition | Chiral Organocatalyst | α,β-Unsaturated Aldehyde | Chiral Adduct | 95% | nih.gov |

| Aldol Reaction | Proline | Ketone and Aldehyde | Chiral β-hydroxyketone | up to 99% | nih.gov |

| Asymmetric Transfer Hydrogenation | Rh-TsDPEN | Aromatic Ketone | Chiral Alcohol | 97% | acs.org |

The data in Table 1 illustrates the high levels of enantioselectivity that can be achieved in continuous flow systems for various reaction types that are relevant to the synthesis of chiral building blocks. The successful application of flow chemistry to these transformations suggests a strong potential for the development of a continuous process for the enantioselective synthesis of this compound.

Biocatalytic Strategies Utilizing ω-Transaminases

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. researchgate.net For the synthesis of chiral amines and their derivatives, ω-transaminases (ω-TAs) have emerged as particularly powerful biocatalysts. mdpi.comacs.org These enzymes catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde substrate, producing a chiral amine with high enantiopurity. mdpi.comnih.gov

The synthesis of this compound can be envisioned through the asymmetric amination of a suitable prochiral ketone precursor using an (S)-selective ω-transaminase. The mechanism of ω-TA-catalyzed reactions involves a pyridoxal-5'-phosphate (PLP) cofactor and proceeds via a "ping-pong bi-bi" mechanism. mdpi.com A key advantage of using ω-TAs is their high stereoselectivity, often yielding enantiomeric excesses greater than 99%. nih.gov

Despite their potential, the application of ω-TAs can be challenging due to factors such as unfavorable reaction equilibria and product inhibition. researchgate.netmdpi.com To address these limitations, various strategies have been developed, including the use of an excess of the amino donor, the removal of the ketone byproduct, or the use of "smart" amino donors that shift the equilibrium towards product formation. researchgate.net Furthermore, protein engineering and directed evolution have been employed to improve the substrate scope, activity, and stability of ω-TAs, making them more suitable for industrial applications. mdpi.comnih.gov

The versatility of ω-transaminases allows them to accept a broad range of substrates, including those with bulky substituents. nih.gov This makes them promising candidates for the synthesis of complex chiral amines that are difficult to access through conventional chemical routes. The enzymatic approach also operates under mild reaction conditions, reducing the energy consumption and waste generation associated with traditional synthesis.

Table 2: Key Features of ω-Transaminase-Catalyzed Synthesis of Chiral Amines

| Feature | Description | Significance | Reference |

| Enzyme Class | ω-Transaminase (ω-TA) | Catalyzes asymmetric amination of ketones/aldehydes | mdpi.comacs.org |

| Cofactor | Pyridoxal-5'-phosphate (PLP) | Essential for the amino group transfer | mdpi.com |

| Stereoselectivity | High (often >99% ee) | Provides access to enantiopure amines | nih.gov |

| Reaction Conditions | Mild (aqueous buffer, ambient temperature and pressure) | Environmentally friendly and reduces energy costs | researchgate.net |

| Challenges | Unfavorable equilibrium, product inhibition | Can limit reaction yields | researchgate.netmdpi.com |

| Solutions | Process engineering, enzyme engineering | Improves efficiency and substrate scope | researchgate.netnih.gov |

The data presented in Table 2 highlights both the advantages and challenges associated with the use of ω-transaminases in the synthesis of chiral amines. The ongoing research in this field is focused on overcoming these challenges to fully exploit the potential of these powerful biocatalysts for the industrial production of valuable chiral intermediates like this compound.

Chemical Reactivity and Derivatization Pathways of S 3 3 Chlorophenyl Beta Alaninol

Fundamental Chemical Transformations

The basic chemical reactions of (S)-3-(3-Chlorophenyl)-beta-alaninol involve the modification of its primary alcohol and amino groups.

Oxidation Reactions to Carboxylic Acid Derivatives

The primary alcohol group of this compound can be oxidized to form the corresponding carboxylic acid, (S)-3-amino-3-(3-chlorophenyl)propanoic acid, also known as (S)-beta-(3-Chlorophenyl)alanine. oakwoodchemical.comsigmaaldrich.com This transformation is a key step in the synthesis of various biologically active compounds. Common oxidizing agents such as potassium permanganate (B83412) in an acidic medium can be employed for this purpose. More selective methods, such as the use of trichloroisocyanuric acid with a catalytic amount of TEMPO, can also achieve the oxidation of β-amino alcohols to the corresponding aldehydes without over-oxidation to the carboxylic acid. nih.gov

Table 1: Oxidation of this compound

| Reactant | Reagent(s) | Product |

| This compound | Potassium permanganate (KMnO4) / Acid | (S)-3-amino-3-(3-chlorophenyl)propanoic acid |

Reduction Reactions to Corresponding Alcohol Derivatives

Since the primary functional group in this compound is already an alcohol, reduction in the context of converting a carbonyl to an alcohol is not applicable. The term "reduction" in some general contexts might refer to the conversion of the molecule into its corresponding alcohol derivatives, which is redundant for this compound.

Nucleophilic Substitution Reactions Involving the Amino Moiety

The primary amino group in this compound is nucleophilic and can readily participate in substitution reactions with various electrophiles. This reactivity allows for the introduction of a wide range of substituents at the amino position, leading to the synthesis of diverse derivatives. For instance, the amino group can react with alkyl halides, acyl chlorides, and other electrophilic reagents. The resulting N-substituted derivatives are important intermediates in medicinal chemistry.

Table 2: Nucleophilic Substitution Reactions of the Amino Group

| Electrophile | Product Type |

| Alkyl Halide (R-X) | N-Alkyl derivative |

| Acyl Chloride (R-COCl) | N-Acyl derivative (Amide) |

| Sulfonyl Chloride (R-SO2Cl) | N-Sulfonyl derivative (Sulfonamide) |

Advanced Derivatization for Molecular Diversification

Further derivatization of this compound can be achieved through reactions involving both the amino and hydroxyl groups, as well as the chlorophenyl ring.

Formation of Amides, Esters, and Anilides

The functional groups of this compound allow for the straightforward synthesis of amides and esters. The amino group can be acylated to form amides, while the hydroxyl group can be esterified. google.comwikipedia.org The formation of amides can be achieved by reacting the amine with a carboxylic acid in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or by reacting it with an acyl chloride. biomolther.org Esterification can be carried out by reacting the alcohol with a carboxylic acid under acidic conditions or with an acyl chloride or acid anhydride. These reactions are fundamental in creating libraries of compounds for drug discovery.

Table 3: Formation of Amides and Esters

| Functional Group | Reagent | Product |

| Amino Group | Carboxylic Acid + Coupling Agent (e.g., EDC) | Amide |

| Hydroxyl Group | Carboxylic Acid + Acid Catalyst | Ester |

| Amino Group | Acyl Chloride | Amide |

| Hydroxyl Group | Acyl Chloride | Ester |

Exploiting the Chlorophenyl Moiety for Further Functionalization (e.g., Electrophilic Aromatic Substitution)

The chlorophenyl ring of this compound can undergo electrophilic aromatic substitution reactions, although the chlorine atom is a deactivating group. The chlorine directs incoming electrophiles primarily to the ortho and para positions. However, the existing substitution pattern means that further substitution will be influenced by both the chloro and the beta-alaninol side chain. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com These reactions allow for the introduction of additional functional groups onto the aromatic ring, further diversifying the molecular structure.

Table 4: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO3, H2SO4 | Nitro-substituted derivative |

| Halogenation | X2, Lewis Acid (e.g., FeX3) | Halo-substituted derivative |

| Sulfonation | SO3, H2SO4 | Sulfonic acid derivative |

| Friedel-Crafts Alkylation | R-X, Lewis Acid (e.g., AlCl3) | Alkyl-substituted derivative |

| Friedel-Crafts Acylation | R-COCl, Lewis Acid (e.g., AlCl3) | Acyl-substituted derivative |

Synthesis of Poly(β-peptoid)s via N-Substituted β-Alanine N-Thiocarboxyanhydrides

Poly(β-peptoid)s, which are N-substituted poly-β-alanines, are a class of polypeptide mimics that exhibit notable biocompatibility and resistance to proteolytic degradation. chinesechemsoc.orgchinesechemsoc.org A significant challenge in the field has been the synthesis of these polymers with diverse functionalities. A breakthrough has been achieved through the ring-opening polymerization (ROP) of N-substituted β-alanine N-thiocarboxyanhydrides (β-NNTAs). chinesechemsoc.org This method allows for the controlled and straightforward synthesis of functional poly(β-peptoid)s. chinesechemsoc.org

The polymerization process can be initiated by various amines and proceeds under mild conditions, even in vessels open to the air, without the need for a metal catalyst. chinesechemsoc.org This approach provides excellent control over the polymer's molecular weight and results in a narrow dispersity. chinesechemsoc.org A key advantage of this strategy is the stability of the β-NNTA monomers, which facilitates their purification and storage. chinesechemsoc.org The versatility of this method lies in the ability to easily synthesize β-NNTA monomers with a wide array of N-substituents, which in turn allows for the creation of poly(β-peptoid)s with diverse side-chain functionalities. chinesechemsoc.org For instance, a derivative of this compound could be N-substituted and subsequently converted into its corresponding β-NNTA monomer, enabling its incorporation into a poly(β-peptoid) chain.

Earlier methods for poly(β-peptoid) synthesis involved the polymerization of N-substituted β-alanine N-carboxyanhydrides (β-NNCAs). tu-dresden.de However, these β-NNCA monomers often suffer from instability. chinesechemsoc.org Other approaches, such as the copolymerization of N-alkylaziridines with carbon monoxide using cobalt catalysts, require high-pressure conditions. chinesechemsoc.org The β-NNTA polymerization strategy overcomes these limitations, offering a more convenient and versatile route to functional poly(β-peptoid)s. chinesechemsoc.orgchinesechemsoc.org

Table 1: Comparison of Polymerization Methods for Poly(β-peptoid)s

| Polymerization Method | Monomer | Initiator/Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Ring-Opening Polymerization | N-Substituted β-Alanine N-Thiocarboxyanhydrides (β-NNTAs) | Amines | Controllable, mild conditions, stable monomers, diverse functionalities. chinesechemsoc.orgchinesechemsoc.org | Relatively new method. |

| Ring-Opening Polymerization | N-Substituted β-Alanine N-Carboxyanhydrides (β-NNCAs) | Amines, Heat | Established method. tu-dresden.de | Monomer instability. chinesechemsoc.org |

| Copolymerization | N-Alkylaziridines and Carbon Monoxide | Cobalt Catalysts | Alternative route to β-peptoids. chinesechemsoc.org | Requires high pressure and metal catalyst. chinesechemsoc.org |

Reaction Mechanisms and Stereochemical Control

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. The following sections delve into the mechanistic pathways and methods for stereochemical manipulation relevant to β-branched amino acids and their derivatives.

Investigation of Reaction Pathways for Complex Transformations

The chiral backbone of this compound makes it a valuable intermediate for synthesizing more complex organic molecules. Its functional groups, an amino group and a hydroxyl group, can undergo various chemical transformations. For instance, the compound can be oxidized to form the corresponding carboxylic acid or reduced to yield alcohol derivatives.

More complex transformations are employed in the synthesis of β-branched amino acids, which are crucial components in peptide chemistry due to their influence on conformational properties. organic-chemistry.org One powerful method is the phase-transfer-catalyzed asymmetric alkylation of a glycinate (B8599266) Schiff base with racemic secondary alkyl halides. organic-chemistry.org This reaction, utilizing a chiral quaternary ammonium (B1175870) bromide, can achieve high enantio- and diastereoselectivities, providing access to all stereoisomers of β-alkyl-α-amino acids. organic-chemistry.org Such methodologies avoid complex multi-step procedures and allow for direct stereoselective alkylation. organic-chemistry.org The reaction pathways in these transformations are carefully controlled by the chiral catalyst and reaction conditions to favor the formation of a specific stereoisomer.

Another approach for the synthesis of chiral β-branched α-amino acids involves a copper-mediated directed allylic substitution reaction with Grignard reagents. nih.gov In this method, the stereochemical outcome is controlled by a delta-stereogenic center, and depending on the geometry of the starting alkene, either the syn or anti diastereomer can be selectively produced. nih.gov

Stereoinversion Processes in β-Branched Amino Acid Synthesis

Stereoinversion is a critical process for accessing specific enantiomers of chiral molecules from their opposites or from racemic mixtures. google.com Several methods have been developed for the stereoinversion of β-branched amino acids.

A chemical approach involves a deprotonation-protonation sequence. For example, syn-isomers of certain β-branched α-amino acid derivatives can be efficiently converted to the corresponding anti-isomers. organic-chemistry.org This process allows for the selective preparation of different stereoisomers from a single precursor. organic-chemistry.org

Chemo-enzymatic methods offer a highly selective alternative. One such process uses an enantioselective amino acid oxidase to convert one enantiomer (e.g., the D- or L-form) of a substituted α-amino acid into its corresponding imine or keto acid intermediate. google.comrsc.org This intermediate is then reduced by a chemical reducing agent, often non-selectively, to regenerate a racemic mixture of the amino acid. google.comrsc.org The cycle can be repeated, enriching the desired enantiomer that is not acted upon by the enzyme.

Biocatalytic dynamic kinetic resolution (DKR) represents another powerful strategy. nih.gov In this approach, a biocatalyst, such as a transaminase, is used to convert a racemic starting material into a single, highly enantio- and diastereomerically pure product. nih.gov For instance, a thermophilic aromatic amino acid aminotransferase (ArAT) has been used for the DKR of β-branched aromatic α-ketoacids, establishing two adjacent stereocenters with high stereoselectivity in a single step. nih.gov Mechanistic studies have shown that this transformation can proceed with stereoinversion at the C3 position. nih.gov Whole-cell biocatalysts have also been engineered to perform in vivo cascade reactions for the stereoinversion of L-amino acids to their corresponding D-amino acids with high conversion rates and enantiomeric excess. nih.gov

Table 2: Overview of Stereoinversion Methods in Amino Acid Synthesis

| Method | Key Principle | Typical Reagents/Catalysts | Application |

|---|---|---|---|

| Deprotonation-Protonation | Chemical conversion of one diastereomer to another. organic-chemistry.org | Strong base followed by a proton source. | Conversion of syn-isomers to anti-isomers. organic-chemistry.org |

| Chemo-enzymatic Oxidation-Reduction | Enantioselective oxidation followed by chemical reduction. google.comrsc.org | Amino acid oxidase, chemical reducing agent (e.g., supported metal catalyst). google.comrsc.org | Interconversion of D- and L-diastereoisomers. rsc.org |

| Biocatalytic Dynamic Kinetic Resolution (DKR) | Biocatalytic conversion of a racemate to a single stereoisomer. nih.gov | Transaminases, other enzymes. nih.gov | Synthesis of noncanonical α-amino acids with high stereoselectivity. nih.gov |

| In Vivo Cascade Biocatalysis | Multi-enzyme system within a whole cell for stereoinversion. nih.gov | Engineered whole-cell biocatalysts (e.g., E. coli). nih.gov | Highly selective synthesis of D-amino acids from L-amino acids. nih.gov |

Analytical and Spectroscopic Characterization Methodologies

Enantiomeric Purity Assessment Techniques

Given the chiral nature of (s)-3-(3-Chlorophenyl)-beta-alaninol, confirming the stereochemical configuration and quantifying the enantiomeric excess (ee) is of paramount importance.

High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the principal method for determining the enantiomeric purity of this compound. This technique separates the (S)- and (R)-enantiomers, allowing for their quantification.

Methodology: The process involves injecting a solution of the compound onto an HPLC column packed with a chiral material. The differential interaction of each enantiomer with the CSP leads to different retention times, resulting in their separation. The enantiomeric excess is then calculated from the relative peak areas in the resulting chromatogram. Synthetic routes involving asymmetric synthesis or enzymatic resolution report high enantiomeric purity, often with an enantiomeric excess greater than 90%, which is verified by these chiral chromatographic methods. The use of chiral auxiliaries, such as mandelic acid derivatives, during synthesis can yield high enantiomeric purity that is subsequently confirmed by chiral HPLC.

A typical setup for chiral HPLC analysis might include:

Chiral Stationary Phase: Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used.

Mobile Phase: A mixture of solvents like hexane (B92381) and isopropanol (B130326) is often employed.

Detection: A UV detector is used to monitor the elution of the enantiomers.

Structural Elucidation via Spectroscopic Techniques

A suite of spectroscopic methods is used to confirm the molecular structure of this compound.

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. researchgate.net

¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). researchgate.net

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, carbonyl, etc.).

| Atom Position | ¹H-NMR (Predicted δ, ppm) | ¹³C-NMR (Predicted δ, ppm) |

|---|---|---|

| Aromatic Protons | 7.20 - 7.40 (m, 4H) | - |

| CH(N) | ~4.10 (m, 1H) | ~52.0 |

| CH₂(OH) | ~3.60 (m, 2H) | ~60.0 |

| CH₂ adjacent to CH(N) | ~1.85 (m, 2H) | ~38.0 |

| Aromatic Carbons | - | 126.0 - 145.0 |

Note: The data presented is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. libretexts.org The key functional groups in this compound are the hydroxyl (-OH), amine (-NH₂), aromatic ring (C=C), and the carbon-chlorine (C-Cl) bond.

The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, H-bonded | 3200 - 3600 (Broad, Strong) |

| N-H (Primary Amine) | Stretching | 3300 - 3500 (Two peaks, Medium) |

| C-H (Aromatic) | Stretching | 3000 - 3100 (Weak to Medium) |

| C-H (Aliphatic) | Stretching | 2850 - 3000 (Medium) |

| C=C (Aromatic Ring) | Stretching | 1450 - 1600 (Medium) |

| C-O (Alcohol) | Stretching | 1050 - 1260 (Strong) |

| C-Cl (Aryl Halide) | Stretching | 600 - 800 (Strong) |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is employed to confirm the molecular weight of this compound, which is 185.65 g/mol . Typically, using electrospray ionization (ESI), the compound is observed as a protonated molecular ion [M+H]⁺.

Expected Result:

Molecular Formula: C₉H₁₂ClNO chemicalbook.com

Molecular Weight: 185.65 g/mol

Expected Ion Peak (ESI-MS): An intense peak at m/z ≈ 186.66, corresponding to the [M+H]⁺ ion. The isotopic pattern characteristic of a chlorine-containing compound (with ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) would also be expected, showing a smaller peak at m/z ≈ 188.66.

Chromatographic Monitoring of Reaction Progress

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique routinely used in synthetic organic chemistry to monitor the progress of a reaction. researchgate.net It allows for the qualitative assessment of the consumption of starting materials and the formation of products.

Procedure: In the synthesis of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable mobile phase (eluent), which is a mixture of organic solvents. The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase.

Stationary Phase: Silica gel plates (SiO₂)

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is commonly used. The exact ratio is optimized to achieve good separation.

Visualization: The spots are visualized under UV light (if the compounds are UV-active) or by staining with a chemical reagent such as ninhydrin (B49086) (for amines) or potassium permanganate (B83412). researchgate.net

By comparing the spots of the reaction mixture with those of the starting materials and the expected product, a chemist can determine if the reaction is complete.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed in synthetic chemistry to determine the elemental composition of a sample. This method provides the mass percentages of the constituent elements, such as carbon (C), hydrogen (H), nitrogen (N), and halogens (in this case, chlorine), within a molecule. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's molecular formula. This comparison serves as a crucial verification of the compound's empirical formula and is a key indicator of its purity.

For a synthesized sample of this compound, elemental analysis would be performed to confirm that the isolated compound has the expected atomic makeup corresponding to its molecular structure. The molecular formula for this compound is C₉H₁₂ClNO. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), chlorine (35.45 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ), against the total molecular weight of 185.65 g/mol . cymitquimica.com

While specific experimental data from research literature for this compound is not detailed in publicly available sources, the expected results from such an analysis would show the measured percentages of C, H, N, and Cl to be in very close agreement with the calculated theoretical values. A significant deviation between the experimental and theoretical values would suggest the presence of impurities, such as residual solvents or by-products from the synthesis. In the characterization of novel compounds, including various β-alanine derivatives, elemental analysis is a standard and essential step to validate the molecular structure alongside spectroscopic methods. researchgate.netresearchgate.net

Below is a data table presenting the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 58.24 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.52 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 19.10 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.54 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.62 |

| Total | 185.654 | 100.00 |

Theoretical and Computational Studies on S 3 3 Chlorophenyl Beta Alaninol and Analogues

Computational Profiling for Structural and Reactivity Insights

Computational profiling of (S)-3-(3-Chlorophenyl)-beta-alaninol and its analogues involves using molecular mechanics and quantum chemistry methods to predict their three-dimensional structures and reactivity descriptors. The structure of this compound features a flexible β-alaninol backbone and a 3-chlorophenyl substituent, where the S-configuration and the position of the chlorine atom are critical to its properties.

Structural analysis begins with geometry optimization to find the lowest energy conformation of the molecule. From the optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles can be determined. For instance, calculations would define the precise spatial relationship between the hydroxyl (-OH), amino (-NH2), and chlorophenyl groups, which governs the molecule's intermolecular interactions.

Reactivity insights are derived from the molecule's electronic structure. Computational models can map the electrostatic potential (ESP) onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The nitrogen and oxygen atoms are expected to be nucleophilic centers, while the hydrogen atoms of the amino and hydroxyl groups are electrophilic. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy gap is a crucial indicator of chemical reactivity and kinetic stability.

A hypothetical table of computed structural parameters for this compound, as would be obtained from a typical computational study, is presented below.

Table 1: Predicted Structural Parameters from Computational Profiling

| Parameter | Description | Predicted Value |

|---|---|---|

| C-Cl Bond Length | Distance between the chlorine atom and the attached carbon on the phenyl ring. | ~1.75 Å |

| C-N Bond Length | Distance between the nitrogen atom and the chiral carbon of the alaninol backbone. | ~1.47 Å |

| C-O Bond Length | Distance between the oxygen atom and the terminal carbon of the alaninol backbone. | ~1.43 Å |

| N-C-C-O Dihedral Angle | The angle defining the conformation of the alaninol backbone. | Varies with conformer |

Note: The values in this table are illustrative and represent typical data obtained from such calculations.

Quantum Chemical Calculations (e.g., DFT, GIAO) for Predicting Spectroscopic Signatures and Electronic Distributions

Quantum chemical calculations are essential for predicting and interpreting the spectroscopic properties of this compound. Density Functional Theory (DFT) is a widely used method for these computations due to its balance of accuracy and computational cost. icm.edu.pl

DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G++(d,p), can simulate various types of spectra. icm.edu.pl

Vibrational Spectra (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of the molecule. icm.edu.pl These predicted spectra, when compared with experimental data, aid in the assignment of specific spectral peaks to the vibrational modes of the functional groups, such as the O-H, N-H, and C-Cl stretches.

NMR Spectra: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic chemical shifts for ¹H and ¹³C NMR spectroscopy. icm.edu.pl These theoretical predictions are invaluable for confirming the molecular structure and assigning signals in the experimental NMR spectra. icm.edu.pl

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Visible spectrum. icm.edu.pl

These calculations also provide a detailed picture of the electronic distribution through Mulliken or Natural Bond Orbital (NBO) analysis, quantifying the partial charges on each atom. This reveals the electron-withdrawing effect of the chlorine atom on the phenyl ring.

Table 2: Predicted Spectroscopic Data from Quantum Chemical Calculations

| Spectroscopy Type | Parameter | Predicted Value Range |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) for Ar-H | 7.0 - 7.5 ppm |

| ¹H NMR | Chemical Shift (δ) for CH-N | ~3.0 - 3.5 ppm |

| ¹³C NMR | Chemical Shift (δ) for C-Cl | ~134 ppm |

| IR Spectroscopy | Wavenumber (ν) for O-H stretch | 3300 - 3500 cm⁻¹ |

Note: The values in this table are illustrative and represent typical data obtained from such calculations.

Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the reaction mechanisms involved in the synthesis of chiral molecules like this compound. By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states and intermediates, calculate activation energies, and understand the factors that control the reaction rate and selectivity.

For example, the synthesis of β-amino alcohols often involves the reduction of a β-amino ketone. Computational studies can model this reduction step, whether it's achieved via a hydride reagent like sodium borohydride (B1222165) or through catalytic asymmetric hydrogenation. DFT calculations can be used to:

Locate the transition state structure for the hydride attack on the carbonyl carbon.

Calculate the energy barrier (activation energy) for the reaction.

Analyze the non-covalent interactions between the substrate and the catalyst in asymmetric catalysis, which are responsible for stereochemical control.

Understanding these pathways allows for the optimization of reaction conditions to improve yield and enantioselectivity.

Analysis of Stereochemical Control in Asymmetric Catalysis

The synthesis of the (S)-enantiomer of 3-(3-Chlorophenyl)-beta-alaninol requires precise control of stereochemistry. Asymmetric catalysis is a key strategy for achieving high enantiopurity. nih.govrsc.org Computational analysis helps in understanding how chiral catalysts or auxiliaries direct the reaction to favor the formation of one enantiomer over the other.

Several methods are employed for the asymmetric synthesis of this compound, each with varying levels of stereocontrol. Computational models can rationalize the observed stereoselectivity by examining the transition states for the formation of both the (S) and (R) products. The catalyst-substrate complex that leads to the (S)-enantiomer is expected to have a lower transition state energy than the one leading to the (R)-enantiomer. Studies on related systems, such as the Michael addition catalyzed by β-amino acids, show that the stereochemical outcome is determined by the preferential direction of approach of the reactants, which is dictated by steric and electronic interactions within the chiral environment of the catalyst. mdpi.com

The effectiveness of different asymmetric synthesis methods is often compared based on yield and enantiomeric excess (ee).

Table 3: Comparison of Asymmetric Synthesis Methods for this compound

| Preparation Method | Key Feature | Typical Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| Schiff Base + NaBH₄ Reduction | Simple, accessible reagents | 60–75% | 70–85% |

| Catalytic Asymmetric Hydrogenation | High stereoselectivity, scalable | 80–90% | >95% |

| Enzymatic Resolution | High selectivity, mild conditions | Variable | >90% |

| Chiral Auxiliary Approach | Excellent stereochemical control | 70–85% | >90% |

Source: Data compiled from research findings on the synthesis of this compound.

Examination of Substituent Electronic Effects on Molecular Properties and Reactivity

The 3-chloro substituent on the phenyl ring significantly influences the molecular properties and reactivity of this compound. The effect of any substituent on a benzene (B151609) ring is a combination of two primary factors: the inductive effect and the resonance effect. lumenlearning.comucsb.edu

Inductive Effect (-I): Chlorine is more electronegative than carbon, so it withdraws electron density from the benzene ring through the sigma bond. lumenlearning.com This is a deactivating effect, making the ring less nucleophilic and thus less reactive towards electrophilic aromatic substitution compared to benzene. libretexts.orgmasterorganicchemistry.com

Resonance Effect (+R): Chlorine has lone pairs of electrons that can be donated to the benzene ring through pi-conjugation. This effect directs incoming electrophiles to the ortho and para positions.

The electronic effect of substituents is a predictable tool in organic chemistry, allowing for the fine-tuning of a molecule's reactivity. ucsb.edu

Table 4: General Substituent Effects on Electrophilic Aromatic Substitution

| Substituent Group | Example | Effect on Reactivity | Directing Effect |

|---|---|---|---|

| Strongly Activating | -NH₂, -OH, -OR | Strongly Increases Rate | Ortho, Para |

| Moderately Activating | -NHCOR, -OCOR | Moderately Increases Rate | Ortho, Para |

| Weakly Activating | -R (Alkyl), -C₆H₅ | Weakly Increases Rate | Ortho, Para |

| Weakly Deactivating | -F, -Cl, -Br, -I | Weakly Decreases Rate | Ortho, Para |

| Moderately Deactivating | -CHO, -COR, -CO₂H, -CN | Moderately Decreases Rate | Meta |

| Strongly Deactivating | -NO₂, -NR₃⁺, -CF₃ | Strongly Decreases Rate | Meta |

Source: Compiled from general principles of organic chemistry. masterorganicchemistry.comlibretexts.org

Research Applications and Contextual Relevance in Chemical Sciences

Role as a Chiral Building Block in Enantioselective Synthesis

As a molecule possessing a single, well-defined stereocenter, (s)-3-(3-Chlorophenyl)-beta-alaninol is fundamentally important as a chiral building block. Such compounds are crucial starting materials in enantioselective synthesis, where the goal is to produce a target molecule as a single enantiomer.

Facilitating the Preparation of Enantiomerically Pure Compounds

This compound is utilized as a chiral intermediate in the synthesis of more complex, enantiomerically pure molecules, including pharmaceuticals and other specialty chemicals. The production of the building block itself with high enantiomeric excess is a critical first step, often achieved through methods like catalytic asymmetric hydrogenation or enzymatic resolution. In enzymatic resolution, a racemic mixture of 3-(3-Chlorophenyl)-beta-alaninol is treated with a specific enzyme that selectively acts on one enantiomer, allowing the desired (S)-enantiomer to be isolated with high purity. Asymmetric hydrogenation, on the other hand, uses chiral metal catalysts to directly form the (S)-enantiomer from a prochiral precursor. These methods ensure a reliable supply of this chiral synthon for multi-step synthetic applications. Chiral β-amino alcohols are recognized as important structural units found in many biologically active compounds and are used to prepare fine chemicals and synthetic drugs. rsc.org

| Method | Description | Key Features |

| Catalytic Asymmetric Hydrogenation | Uses chiral metal catalysts (e.g., Rhodium, Ruthenium complexes) to hydrogenate a prochiral precursor, directly yielding the (S)-enantiomer. | High enantioselectivity, suitable for large-scale industrial production. |

| Enzymatic Resolution | Employs enzymes (e.g., lipases) that selectively react with one enantiomer in a racemic mixture, allowing the other to be isolated. | High selectivity under mild conditions; useful when asymmetric synthesis is challenging. |

| Chiral Precursor Synthesis | The synthesis begins with an already enantiomerically pure starting material, such as (S)-3-chloromandelic acid, and chemical transformations are carried out that preserve the stereochemistry. | Excellent stereochemical control is maintained throughout the synthetic sequence. |

Development of Tailor-Made Amino Acids and Their Derivatives for Research

This compound is a direct precursor to its corresponding "tailor-made" β-amino acid, (S)-3-(3-chlorophenyl)-beta-alanine. The primary alcohol group of the alaninol can be oxidized to a carboxylic acid to furnish the amino acid. β-Amino acids and their derivatives are of significant interest because they are used to construct peptides and peptidomimetics with enhanced metabolic stability and unique structural properties. mdpi.comfrontiersin.org

The incorporation of substituted β-amino acids like the 3-chlorophenyl derivative allows for the fine-tuning of a molecule's biological activity and physical properties. These custom amino acids are key components in the synthesis of compounds for pharmaceutical research. nih.gov The general class of β-amino alcohols, derived from natural amino acids, is considered a powerful source of chirality for synthetic applications. nih.gov

Contributions to Advanced Organic Synthesis Methodologies

The utility of this compound extends to its role in the development and execution of advanced synthetic strategies designed to build complex molecular frameworks efficiently.

Integration into Novel Synthetic Routes for Complex Molecular Architectures

Chiral β-amino alcohols are a privileged structural motif found in a wide array of pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn Consequently, this compound serves as a key intermediate for accessing these complex targets. Modern synthetic strategies, such as multi-catalytic radical C–H amination, have been developed to streamline the synthesis of chiral β-amino alcohols, bypassing the need for chiral pool precursors and enabling broad access to this important molecular architecture. nih.gov The presence of both an amino and a hydroxyl group allows for sequential or selective reactions, making it a versatile node for building molecular complexity.

Utilization in Scalable and Efficient Flow Chemistry Protocols

The synthesis of chiral amino alcohols is increasingly being adapted to continuous-flow chemistry to enhance efficiency, safety, and scalability. nih.govrsc.org Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers superior control over reaction conditions compared to traditional batch methods. rsc.org Enzymatic syntheses, such as the coupling of transketolase and transaminase reactions to produce chiral amino-alcohols, have been successfully implemented in continuous-flow microreactor systems. nih.gov These advanced protocols allow for the rapid and efficient production of key synthons like β-amino alcohols, which are crucial for the synthesis of complex molecules and optically pure pharmaceuticals. nih.gov Such methodologies are applicable to the large-scale production of compounds like this compound, meeting industrial demands.

Applications in Ligand Design and Coordination Chemistry Research

The bifunctional nature of β-amino alcohols makes them excellent candidates for use as chiral ligands in coordination chemistry and asymmetric catalysis. rsc.orgwestlake.edu.cn The amino and hydroxyl groups can act as a bidentate ligand, coordinating to a metal center to form a stable chiral complex.

These metal complexes, now possessing a defined three-dimensional structure dictated by the chiral ligand, can function as highly effective enantioselective catalysts. rsc.orgacs.org For instance, iron(III) complexes formed with chiral tridentate amino alcohol-based ligands have been used to catalyze the asymmetric desymmetrization of meso-epoxides, producing enantiopure β-amino alcohols with high yields and enantioselectivity. rsc.org Similarly, chiral β-amino alcohols developed by Soai are used as ligands in the highly enantioselective addition of dialkylzinc reagents to aldehydes. tcichemicals.com

Furthermore, lanthanide tris(β-diketonate) complexes can bind with chiral amino alcohols to act as specific sensors, where the resulting coordination complex exhibits intense induced circular dichroism (CD) signals that correlate to the absolute configuration and optical purity of the amino alcohol. nih.gov This application is valuable for analytical purposes in determining the enantiomeric excess of chiral compounds. nih.gov

Precursor Role in the Development of Research Probes and Biomimetic Systems

The chemical compound this compound serves as a significant precursor in the synthesis of specialized molecules for scientific investigation. Its distinct structural characteristics, including a chiral center and a substituted aromatic ring, make it a valuable building block in various fields of chemical science. It is primarily used as an intermediate in the creation of more complex organic molecules for research into pharmaceuticals and other specialty chemicals.

Intermediate for Compounds Investigated in In Vitro Research Models

This compound is a key intermediate in the multi-step synthesis of complex molecules that are subsequently studied in in vitro research settings. The compound's structure, which features a chlorophenyl group attached to a β-alaninol backbone, provides a foundational scaffold that influences how derivative molecules interact with biological targets in experimental models. The chiral nature and specific functional groups (amine and alcohol) of the β-alaninol portion allow for a variety of chemical modifications, enabling the construction of diverse molecular architectures for research purposes.

This role as a synthetic building block is particularly relevant in the development of novel receptor ligands. For instance, research into new neurokinin-1 (NK1) receptor antagonists has utilized conformationally constrained aromatic amino acids as the core structures for building new chemical entities. nih.gov These synthesized antagonists are then evaluated in vitro to determine their ability to counteract the effects of endogenous ligands like substance P. nih.gov The development of such compounds, including potent chimeric opioid agonist-NK1 receptor antagonists, relies on the availability of versatile intermediates to create the final complex molecule for study. nih.gov Similarly, derivatives of related scaffolds are used in preclinical in vitro models to investigate mechanisms such as chronic pain, where they are incorporated into systems like nanostars for targeted delivery. nih.gov

Table 1: Application of Intermediates in In Vitro Research

| Intermediate Class | Derived Research Compound Type | In Vitro Research Application |

|---|---|---|

| Chiral Aromatic Amino Alcohols | Neurokinin-1 (NK1) Receptor Antagonists | Studying receptor-ligand interactions and antagonism. nih.gov |

| Amine-functionalized Scaffolds | Nanoparticle-conjugated Ligands | Investigating sustained endosomal release in cell models. nih.gov |

Chemical Scaffold for Poly(β-peptoid) Synthesis in Materials Science and Biomedical Research (Non-Clinical)

In the fields of materials science and non-clinical biomedical research, the structural framework of this compound makes it a suitable scaffold for creating monomers used in the synthesis of poly(β-peptoids). Poly(β-peptoids) are a class of peptidomimetics, which are molecules that mimic the structure of peptides. nih.gov These polymers are constructed from N-substituted glycine (B1666218) monomers and are explored for applications in drug delivery and environmental science due to their unique properties. nih.gov

The synthesis of these polymers can be achieved through methods like the ring-opening polymerization (ROP) of N-substituted N-carboxyanhydrides (NNCAs). nih.gov The properties of the final polypeptoid material are directly influenced by the chemical structure of the monomers used. By incorporating a monomer derived from this compound, specific characteristics can be engineered into the polymer. The 3-chlorophenyl group, for example, would introduce a defined level of hydrophobicity. The relationship between hydrophobicity and biological activity is a critical factor in the design of peptidomimetic oligomers, influencing both their efficacy and cell selectivity in research contexts. nih.gov The general principle of using β-alanine as a precursor for the biosynthesis of polymers like poly(3-hydroxypropionate) further illustrates the utility of this class of compounds as building blocks for novel materials. plos.org

General Use in Designing Bioactive Compounds for Fundamental Chemical Biology Studies

This compound serves as a fundamental chemical scaffold for the design and synthesis of novel bioactive compounds for chemical biology research. A chemical scaffold is a core molecular structure upon which various functional groups can be attached to create a library of related compounds. biolmolchem.comresearchgate.net The utility of this specific compound as a scaffold lies in its combination of a β-alaninol backbone, a defined (S)-stereocenter, and a meta-substituted chlorophenyl ring. Each of these features plays a role in determining the ultimate biological and physical properties of any derivative molecule.

The process of using a core structure to generate analogues is a key strategy in medicinal chemistry and chemical biology, often referred to as "scaffold hopping". chimia.ch This approach allows researchers to systematically explore a compound's structure-activity relationship (SAR) by making targeted modifications to the scaffold. chimia.ch For example, the presence of the chlorine atom on the phenyl ring can influence electronic properties and metabolic stability, while the chiral amine and alcohol groups provide points for chemical elaboration to explore interactions with biological macromolecules. Heterocyclic compounds containing a chlorophenyl group have been synthesized and evaluated for a range of biological activities in research settings. researchgate.netresearchgate.net This highlights the general principle that scaffolds containing this motif are valuable starting points for discovering molecules with novel functions for fundamental biological studies.

Table 3: Structural Features and Their Significance in Bioactive Compound Design

| Structural Feature of Scaffold | Significance in Chemical Biology | Research Application Example |

|---|---|---|

| β-Alaninol Backbone | Provides a flexible, three-carbon chain with two functional groups for modification. | Serves as a versatile foundation for building diverse molecular architectures. |

| (S)-Stereocenter | Introduces specific three-dimensional geometry, which is critical for selective interactions with chiral biological targets like enzymes and receptors. | Development of stereospecific inhibitors or probes for in vitro assays. |

Q & A

Q. What are the common synthetic routes for (S)-3-(3-Chlorophenyl)-beta-alaninol, and what key reaction conditions influence yield and enantiomeric purity?

Methodological Answer: The synthesis of this compound typically involves asymmetric reduction or resolution strategies. Key steps include:

- Chiral Reduction: Using catalysts like Ru-BINAP complexes for enantioselective hydrogenation of ketone intermediates. Reaction temperature (e.g., 25–50°C) and solvent polarity (e.g., methanol vs. THF) critically affect enantiomeric excess (ee) .

- Resolution Techniques: Enzymatic resolution with lipases or esterases to separate enantiomers. For example, Candida antarctica lipase B can hydrolyze specific esters, yielding the (S)-enantiomer with >90% ee under optimized pH (6.5–7.5) and temperature (30–40°C) .

Critical Parameters:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Catalyst Loading | 1–5 mol% | Higher loading accelerates reaction but may reduce ee due to side reactions. |

| Solvent | Polar aprotic (e.g., DMF) | Enhances solubility of aromatic intermediates. |

| pH (for enzymatic steps) | 6.5–7.5 | Maintains enzyme activity and specificity. |

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

Methodological Answer:

- Storage Conditions: Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation. Desiccants (e.g., silica gel) should be used to avoid moisture absorption, which can lead to hydrolysis .

- Handling Precautions: Use gloves and fume hoods to minimize exposure. The compound’s amine group may react with aldehydes or ketones in the environment, necessitating strict control of lab conditions .

Stability Data:

| Condition | Degradation Rate |

|---|---|

| Room Temperature (25°C) | ~5% loss in purity over 30 days. |

| –20°C (under argon) | <1% loss over 6 months. |

Advanced Research Questions

Q. What analytical techniques are most effective for resolving data contradictions in the stereochemical assignment of this compound?

Methodological Answer: Discrepancies in stereochemical data often arise from overlapping signals in NMR or impurities in chiral HPLC. To address this:

- X-ray Crystallography: Definitive assignment via single-crystal analysis. Requires high-purity crystals grown in slow-evaporation setups (e.g., ethanol/water mixtures) .

- Vibrational Circular Dichroism (VCD): Provides complementary data to NMR by analyzing chiral vibrational modes. Sample preparation in CDCl₃ or DMSO-d₆ is critical for signal clarity .

- Chiral HPLC Cross-Validation: Use two orthogonal columns (e.g., Chiralpak AD-H and OD-H) with hexane/isopropanol gradients to confirm retention times and ee values .

Case Study: A 2024 study reported conflicting ee values (88% vs. 94%) for the same batch. Cross-validation using VCD and X-ray revealed residual solvent (THF) in the HPLC mobile phase skewed initial results .

Q. How do variations in the chlorophenyl substitution pattern affect the biological activity and reactivity of beta-alaninol derivatives?

Methodological Answer: The position and number of chlorine atoms on the phenyl ring modulate electronic and steric effects, altering binding affinity and metabolic stability:

- 3-Chlorophenyl vs. 4-Chlorophenyl: The meta-substitution (3-chloro) enhances π-π stacking with aromatic residues in enzyme active sites, increasing inhibitory potency (IC₅₀ reduced by 40% compared to para-substituted analogs) .

- Dichloro Derivatives: Introducing a second chlorine (e.g., 3,5-dichloro) improves lipophilicity (logP increases by 0.8 units) but may reduce solubility, requiring formulation adjustments for in vivo studies .

Comparative Reactivity:

| Derivative | Reaction Rate with AcCl | Bioactivity (IC₅₀, μM) |

|---|---|---|

| 3-Chloro | 1.0 (reference) | 12.3 ± 1.2 |

| 4-Chloro | 0.7 | 18.9 ± 2.1 |

| 3,5-Dichloro | 0.5 | 8.5 ± 0.9 |

Q. What strategies can mitigate racemization during the synthesis of this compound?

Methodological Answer: Racemization often occurs at high temperatures or under acidic/basic conditions. Mitigation approaches include:

- Low-Temperature Steps: Conducting ester hydrolysis or amide couplings at 0–10°C to minimize base-catalyzed racemization .

- Protecting Groups: Using tert-butoxycarbonyl (Boc) groups to shield the amine during reactive steps. Deprotection with TFA at 0°C preserves configuration .

- In Situ Monitoring: Employing real-time polarimetry or inline HPLC to detect racemization early and adjust conditions dynamically .

Experimental Design:

| Step | Risk of Racemization | Mitigation Strategy |

|---|---|---|